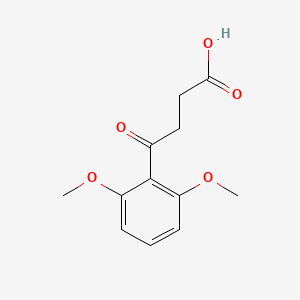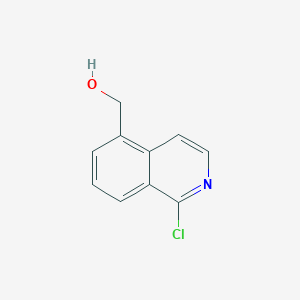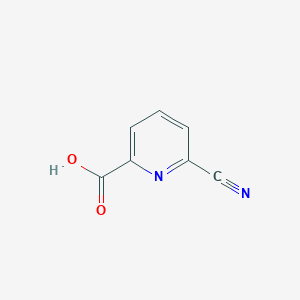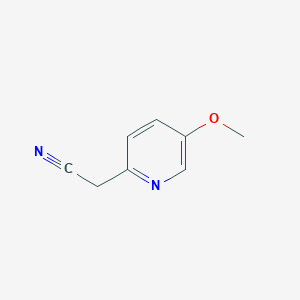
4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid is a chemical compound that is related to various research areas, including organic synthesis, molecular structure analysis, and biological activity studies. While the specific compound is not directly mentioned in the provided papers, related compounds and their properties, synthesis, and applications can give insights into the characteristics of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid.
Synthesis Analysis
The synthesis of related compounds often involves the formation of intermediate products that are structurally similar to 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid. For instance, 4-(2′-Carboxyphenyl)-4-oxobutyric acid has been detected as an intermediate in the biosynthesis of lawsone, suggesting that similar pathways could be explored for the synthesis of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid . Additionally, the use of 4,6-dihydroxysalicylic acid in the oxidative condensation of benzylic amines with acetophenones indicates that oxidative condensation reactions could be a potential synthetic route for related compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid has been studied using various spectroscopic techniques. For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and X-ray diffraction studies . These techniques could be applied to determine the molecular structure of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid, providing insights into its conformation and electronic properties.
Chemical Reactions Analysis
The reactivity of carboxylic acid derivatives in chemical reactions is a topic of interest. The derivatization of carboxylic acids for fluorescence detection in high-performance liquid chromatography (HPLC) demonstrates the potential for 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid to participate in similar reactions . Moreover, the spectrophotometric and fluorimetric determination of aliphatic thiol drugs using a related aroylacrylic acid suggests that 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid could also be used in analytical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid have been characterized through various studies. The spectroscopic characterization, crystal structure analysis, and interaction with DNA of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid provide a basis for understanding the behavior of similar compounds in biological systems . Additionally, the analysis of molecular structure, spectroscopic characterization, and non-linear optical (NLO) properties of related dyes can inform the electronic and optical properties of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid .
Scientific Research Applications
Biosynthesis Research
4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid is involved in the biosynthesis of certain natural compounds. For instance, it has been detected as an intermediate in the biosynthesis of lawsone, a naturally occurring compound found in henna. Research conducted by Grotzinger and Campbell (1974) identified the presence of this compound in cuttings of Impatiens balsamina and its incorporation into lawsone under specific conditions (Grotzinger & Campbell, 1974).
Liquid Crystal Research
In the field of liquid crystals, research by Martinez-Felipe and Imrie (2015) has shown the significance of similar compounds in forming hydrogen-bonded complexes, which are crucial for understanding the phase behavior of supramolecular liquid crystal dimers. Although the specific compound studied was not 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid, related compounds were analyzed for their role in the formation of liquid crystalline phases (Martinez-Felipe & Imrie, 2015).
Synthesis and Biological Activity
In the synthesis of novel compounds, Liu, Li, and Li (2004) explored derivatives of a similar compound, 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid, which were found to have fungicidal and insecticidal activities. This research opens up possibilities for the development of new compounds with agricultural applications (Liu, Li, & Li, 2004).
Polyamide Synthesis
In the context of polymer science, Thanuja and Srinivasan (1988) studied the synthesis of aromatic-aliphatic polyamides using similar compounds. Their research is significant for the development of materials with desirable properties like good yield, viscosity, and thermal behavior (Thanuja & Srinivasan, 1988).
Oxidation Studies
The compound has been used in oxidation studies as well. For example, Nishiyama et al. (1983) conducted anodic oxidation of related compounds to produce various oxidation products including asatone-type neolignans. This study sheds light on the role of such compounds in organic synthesis and the formation of valuable chemical products (Nishiyama et al., 1983).
properties
IUPAC Name |
4-(2,6-dimethoxyphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-16-9-4-3-5-10(17-2)12(9)8(13)6-7-11(14)15/h3-5H,6-7H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGFEFAIKLRWNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60614081 |
Source


|
| Record name | 4-(2,6-Dimethoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid | |
CAS RN |
898792-45-5 |
Source


|
| Record name | 2,6-Dimethoxy-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,6-Dimethoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)





![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)
![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)



